molecular formula C11H13BrN4 B12086400 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B12086400
M. Wt: 281.15 g/mol
InChI Key: LYULEJZFGBFHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C10H14BrN3. It is a heterocyclic compound containing a bromine atom, a piperazine ring, and a pyridine ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile typically involves the nucleophilic substitution reaction of 2-bromo-3-cyanopyridine with 1-methylpiperazine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(piperazin-1-yl)pyridine
  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • 2-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile

Uniqueness

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile is unique due to the presence of both a bromine atom and a piperazine ring, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C11H13BrN4

Molecular Weight

281.15 g/mol

IUPAC Name

5-bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H13BrN4/c1-15-2-4-16(5-3-15)11-9(7-13)6-10(12)8-14-11/h6,8H,2-5H2,1H3

InChI Key

LYULEJZFGBFHJV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)Br)C#N

Origin of Product

United States

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